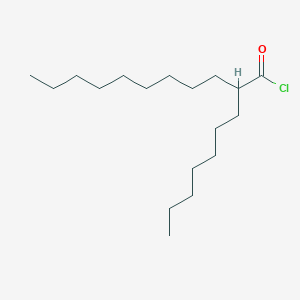

2-Heptylundecanoyl chloride

Description

Significance of Acyl Halides in Organic Synthesis

Acyl halides, and more specifically acyl chlorides, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen atom. fiveable.mechemguide.co.uk This substitution dramatically increases the reactivity of the carbonyl carbon, making acyl halides valuable reagents in organic synthesis. scbt.comissuu.com They are key intermediates in the preparation of a wide array of organic compounds, including esters, amides, and anhydrides, through nucleophilic acyl substitution reactions. fiveable.mescbt.comissuu.com The high reactivity of acyl chlorides allows for the efficient introduction of an acyl group (R-CO-) into other molecules, a process known as acylation. issuu.comebsco.com This reactivity makes them indispensable for constructing complex molecular architectures and for the synthesis of pharmaceuticals, agrochemicals, and polymers. scbt.com

The reactivity of acyl chlorides stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon. chemistrystudent.com This creates a significant partial positive charge on the carbon, making it highly susceptible to attack by nucleophiles. chemistrystudent.com Common chlorinating agents used to synthesize acyl chlorides from carboxylic acids include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. ebsco.comchemistrystudent.comijmrhs.com

Overview of Branched-Chain Acyl Chlorides in Contemporary Chemistry

While simple, straight-chain acyl chlorides have long been staples in organic synthesis, branched-chain acyl chlorides are emerging as important building blocks in more specialized applications. The branching in the alkyl chain can significantly influence the physical and chemical properties of the resulting molecules. For instance, branching can affect solubility, melting and boiling points, and the packing of molecules in the solid state. These modifications can be crucial in the design of materials with specific properties, such as polymers and liquid crystals.

In the context of contemporary chemistry, branched-chain acyl chlorides are utilized in the synthesis of specialized lipids and surfactants. The branched structure can enhance the fluidity of lipid membranes and alter the self-assembly properties of surfactants. Furthermore, the incorporation of branched chains can lead to the formation of novel gelators and other functional materials.

Specific Academic Relevance of 2-Heptylundecanoyl Chloride in Research

2-Heptylundecanoyl chloride is a long-chain branched acyl chloride derived from 2-heptylundecanoic acid. nih.govgoogleapis.com Its structure features a C18 backbone with a heptyl branch at the second carbon position. This specific branching pattern imparts particular steric and electronic properties that have been exploited in several areas of academic research.

One notable application of 2-heptylundecanoyl chloride is in the synthesis of specialized amides and esters for studying self-assembly and gelation phenomena. For example, it has been used to prepare diamides derived from trans-1,2-diaminocyclohexane. nii.ac.jp The bulky 2-heptylundecanoyl group can influence the molecular packing and hydrogen bonding interactions, leading to the formation of physical gels. nii.ac.jp

Furthermore, the 2-heptylundecanoyl moiety has been incorporated into the structure of cationic lipids designed for the delivery of therapeutic agents like mRNA. sinopeg.comgoogle.comamerigoscientific.com The branched lipid tails can affect the formation and stability of lipid nanoparticles (LNPs) and influence their interaction with cell membranes, which is a critical aspect of drug delivery systems. amerigoscientific.com Research in this area explores how variations in the lipid structure, including branching, can optimize the efficiency and safety of gene therapies.

The synthesis of various derivatives of 2-heptylundecanoyl chloride allows researchers to fine-tune the properties of molecules for specific applications, highlighting its relevance in materials science and medicinal chemistry.

Interactive Data Table: Properties of 2-Heptylundecanoyl Chloride and Related Compounds

| Compound Name | Molecular Formula | Functional Group | Key Research Application |

| 2-Heptylundecanoyl chloride | C₁₈H₃₅ClO | Acyl Chloride | Synthesis of specialized amides and lipids |

| 2-Heptylundecanoic acid | C₁₈H₃₆O₂ | Carboxylic Acid | Precursor to 2-heptylundecanoyl chloride |

| Ethanoyl chloride | C₂H₃ClO | Acyl Chloride | General acylating agent |

| Thionyl chloride | SOCl₂ | Inorganic acid chloride | Reagent for converting carboxylic acids to acyl chlorides |

Structure

3D Structure

Properties

CAS No. |

78865-81-3 |

|---|---|

Molecular Formula |

C18H35ClO |

Molecular Weight |

302.9 g/mol |

IUPAC Name |

2-heptylundecanoyl chloride |

InChI |

InChI=1S/C18H35ClO/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3 |

InChI Key |

NNNPOJOAHGLLCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CCCCCCC)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Heptylundecanoyl Chloride

Direct Acylation of Carboxylic Acid Precursors

The conversion of 2-heptylundecanoic acid to 2-heptylundecanoyl chloride is a nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group, and therefore, it must be converted into a better leaving group to facilitate the reaction. Reagents like thionyl chloride and phosphorus trichloride (B1173362) achieve this by transforming the hydroxyl group into a more reactive intermediate. libretexts.orgyoutube.com

Thionyl Chloride Mediated Transformations

Thionyl chloride is a highly effective reagent for the synthesis of acyl chlorides from carboxylic acids. A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. chemguide.co.ukyoutube.com

The reaction between a carboxylic acid and thionyl chloride is typically carried out by refluxing the carboxylic acid in an excess of thionyl chloride. The excess thionyl chloride can also serve as the solvent. Alternatively, an inert solvent such as toluene, chloroform, or dichloromethane (B109758) can be used. google.com The reaction is generally heated to ensure it proceeds to completion.

Table 1: General Reaction Conditions for Thionyl Chloride Mediated Acylation

| Parameter | Condition |

| Reagent | Thionyl chloride (SOCl₂) |

| Stoichiometry | Typically 1.1 to 2.0 equivalents of SOCl₂ |

| Solvent | Neat (excess SOCl₂) or inert solvents (e.g., DCM, toluene) |

| Temperature | Reflux |

| Reaction Time | 1 - 4 hours |

| Work-up | Removal of excess SOCl₂ and HCl by distillation or under reduced pressure |

The reaction rate of thionyl chloride with carboxylic acids can be significantly increased by the addition of a catalytic amount of a tertiary amine base, such as pyridine (B92270) or N,N-dimethylformamide (DMF). stackexchange.comwikipedia.org Pyridine acts as a nucleophilic catalyst. stackexchange.com It attacks the intermediate formed between the carboxylic acid and thionyl chloride, creating a more reactive acylpyridinium salt. This salt is then more susceptible to attack by the chloride ion to form the final acyl chloride. Additionally, pyridine serves to neutralize the hydrogen chloride gas produced as a byproduct of the reaction. stackexchange.comwikipedia.org

The use of pyridine is particularly beneficial for less reactive carboxylic acids or when milder reaction conditions are required. The amount of pyridine used is typically catalytic, though in some procedures, it may be used in stoichiometric amounts.

The mechanism for the reaction of a carboxylic acid with thionyl chloride involves several steps. youtube.com Initially, the carboxylic acid acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton to form a chlorosulfite intermediate.

In the absence of a catalyst like pyridine, the chlorosulfite intermediate can decompose through an intramolecular nucleophilic acyl substitution (SNi) mechanism, where the chloride attacks the carbonyl carbon from the same side as the leaving group, resulting in retention of configuration if the carbon were chiral.

When pyridine is present, it reacts with the chlorosulfite intermediate to form an acylpyridinium ion. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon in a typical SN2 fashion, which leads to inversion of configuration at a chiral center. stackexchange.com The reaction is driven to completion by the formation of the gaseous byproducts SO₂ and HCl. youtube.com

Phosphorus Halide Reagent Systems

Phosphorus halides, particularly phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for the conversion of carboxylic acids to acyl chlorides. chemguide.co.uk These reagents are generally more reactive than thionyl chloride but may require more rigorous purification to remove the phosphorus-containing byproducts. youtube.com

Phosphorus trichloride reacts with carboxylic acids to produce the corresponding acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk A key stoichiometric consideration for this reaction is that one mole of phosphorus trichloride can react with three moles of carboxylic acid.

The general reaction is as follows: 3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃

The reaction is typically carried out by adding the phosphorus trichloride to the carboxylic acid, often without a solvent. The mixture may be gently heated to complete the reaction. The non-volatile nature of the phosphorous acid byproduct requires that the acyl chloride be separated by distillation. chemguide.co.uk For high molecular weight acyl chlorides like 2-heptylundecanoyl chloride, this separation is generally straightforward due to the significant difference in boiling points. Studies on the reaction of PCl₃ with fatty acids have shown that an excess of the reagent, ranging from 25-100%, is often necessary to achieve high conversions. semanticscholar.orgsemanticscholar.org

Table 2: General Reaction Conditions for Phosphorus Trichloride Mediated Acylation

| Parameter | Condition |

| Reagent | Phosphorus trichloride (PCl₃) |

| Stoichiometry | Approximately 0.33 to 0.5 equivalents of PCl₃ per equivalent of carboxylic acid |

| Solvent | Generally neat |

| Temperature | Gentle heating may be required |

| Reaction Time | Varies depending on substrate |

| Work-up | Distillation to separate the acyl chloride from phosphorous acid |

Phosphorus Pentachloride Applications

The use of phosphorus pentachloride (PCl₅) is a well-established method for the conversion of carboxylic acids to their corresponding acyl chlorides. chemguide.co.uklibretexts.org This reaction is applicable to a wide range of carboxylic acids, including aliphatic compounds like 2-Heptylundecanoic acid. The process is typically robust and results in a high yield of the acyl chloride.

The general reaction is as follows: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

For 2-Heptylundecanoyl chloride, the specific reaction is: C₁₈H₃₆O₂ + PCl₅ → C₁₈H₃₅ClO + POCl₃ + HCl

The formation of the highly stable phosphorus-oxygen double bond in POCl₃ is a significant driving force for this reaction. jove.com Due to the generation of gaseous HCl, the reaction is often performed in a fume hood with appropriate safety measures. youtube.comchemguide.co.uk The resulting 2-Heptylundecanoyl chloride can be isolated from the liquid byproduct, phosphorus oxychloride, by fractional distillation. chemguide.co.uklibretexts.org

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Phosphorus pentachloride (PCl₅) | chemguide.co.uk |

| Stoichiometry | Typically 1 equivalent of PCl₅ per equivalent of carboxylic acid | youtube.com |

| Temperature | Often conducted at cold or room temperature | chemguide.co.uk |

| Solvent | Can be run neat or in an inert solvent like chlorobenzene | youtube.com |

| Byproducts | Phosphorus oxychloride (POCl₃), Hydrogen chloride (HCl) | youtube.com |

| Purification | Fractional distillation | libretexts.org |

Oxalyl Chloride Facilitated Synthesis

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the preparation of acyl chlorides from carboxylic acids and is often preferred for its mild reaction conditions and the volatile nature of its byproducts. blogspot.comcommonorganicchemistry.com This method is particularly useful when the substrate is sensitive to the harsher conditions sometimes associated with reagents like PCl₅.

The reaction of 2-Heptylundecanoic acid with oxalyl chloride yields 2-Heptylundecanoyl chloride, with carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl) as the only byproducts. blogspot.com Since these byproducts are gases, their removal from the reaction mixture is straightforward, simplifying the purification of the desired acyl chloride. blogspot.com

The reaction between a carboxylic acid and oxalyl chloride can be slow. columbia.edu However, the addition of a catalytic amount of N,N-Dimethylformamide (DMF) significantly accelerates the rate of reaction, often reducing the reaction time from hours to minutes. blogspot.comcolumbia.edu

The mechanism involves the initial reaction of oxalyl chloride with DMF to form a reactive electrophilic intermediate, the Vilsmeier reagent ((CH₃)₂N⁺=CHCl Cl⁻). blogspot.comyoutube.com This intermediate is then attacked by the carboxylate of 2-Heptylundecanoic acid. The subsequent collapse of the resulting adduct releases CO₂, CO, and a chloride ion, which then forms the acyl chloride and regenerates the DMF catalyst. blogspot.comyoutube.com This catalytic cycle makes the process highly efficient, requiring only a substoichiometric amount of DMF. youtube.com

| Parameter | Condition | Reference |

|---|---|---|

| Primary Reagent | Oxalyl chloride ((COCl)₂) | commonorganicchemistry.com |

| Catalyst | N,N-Dimethylformamide (DMF) | blogspot.com |

| Solvent | Inert solvents like Dichloromethane (DCM) or Hexane | commonorganicchemistry.comresearchgate.net |

| Temperature | Typically room temperature | orgsyn.org |

| Byproducts | CO₂, CO, HCl | blogspot.com |

| Workup | Concentration by rotary evaporation | orgsyn.org |

While the synthesis of acyl chlorides is commonly performed in an inert solvent, solvent-free, or "neat," conditions represent a greener and more efficient alternative. Such methods reduce chemical waste and can simplify the purification process. A patented method describes the preparation of aliphatic acid chlorides under solvent-free conditions using bis(trichloromethyl)carbonate (triphosgene) as the chlorinating agent and DMF as a catalyst. google.com This approach has been shown to produce high yields and purity for various aliphatic carboxylic acids. google.com

Although this specific method uses triphosgene, the principle of solvent-free synthesis can be relevant. For the reaction of 2-Heptylundecanoic acid, eliminating the solvent would involve directly mixing the liquid carboxylic acid with the chlorinating agent and catalyst, followed by heating to facilitate the reaction. google.com The product, 2-Heptylundecanoyl chloride, could then be isolated directly by distillation from the reaction mixture. google.com This approach is particularly advantageous for industrial-scale production, minimizing solvent costs and environmental impact. google.com

Advanced Synthetic Strategies for Acyl Chloride Formation

Beyond traditional reagents, advanced strategies offer novel ways to synthesize acyl chlorides under exceptionally mild conditions, which can be crucial for complex molecules with sensitive functional groups.

A modern approach to acyl chloride synthesis involves the use of 3,3-dichlorocyclopropenes to activate carboxylic acids via nucleophilic acyl substitution. semanticscholar.org This method proceeds through the formation of a cyclopropenium carboxylate intermediate. semanticscholar.org The high degree of aromatic stabilization in the cyclopropenium cation makes it an excellent leaving group, facilitating the subsequent nucleophilic attack by a chloride ion to form the acyl chloride. semanticscholar.org

This strategy is notable for its rapid reaction rates and extremely mild, non-acidic conditions, making it suitable for substrates that are sensitive to the HCl generated by traditional methods. semanticscholar.orglookchem.com The addition of a tertiary amine base, such as Hünig's base, can further accelerate the reaction. lookchem.com This method represents a significant advance in generating acid chlorides from carboxylic acids like 2-Heptylundecanoic acid without harsh reagents. semanticscholar.orglookchem.com

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive species under mild conditions. nih.gov One application of this technology is the generation of acyl radicals from carboxylic acid derivatives, which can then be converted to acyl chlorides. nih.govnih.gov

While direct conversion of carboxylic acids to acyl chlorides via photocatalysis is an area of ongoing research, related transformations have been established. For instance, simple and abundant carboxylic acids can be used as acyl radical precursors through the transient generation of a reactive anhydride (B1165640) intermediate, which is then reduced by a photocatalyst under visible light. nih.govsemanticscholar.org Another approach involves the photocatalytic oxidation of aldehydes, which can be generated from carboxylic acids, in the presence of a chlorine source like N-chlorosuccinimide to yield acyl chlorides. organic-chemistry.org These methods avoid the use of harsh, stoichiometric chlorinating agents and operate under mild, redox-neutral conditions, offering a sustainable alternative for the synthesis of compounds like 2-Heptylundecanoyl chloride. nih.govsemanticscholar.org

Continuous-Flow Synthesis Methodologies for Labile Acyl Chlorides

The synthesis of labile acyl chlorides, such as 2-Heptylundecanoyl chloride, benefits significantly from continuous-flow methodologies. These systems offer enhanced safety, better temperature control, and improved product yield and purity by minimizing degradation of the sensitive acyl chloride product. The high reactivity and potential instability of long-chain acyl chlorides make on-demand and on-site generation in a continuous-flow microreactor setup a particularly advantageous approach. researchgate.net

One common method for the continuous-flow synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). rsc.org In a typical setup, a solution of 2-heptylundecanoic acid in an appropriate solvent, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), would be continuously pumped and mixed with a stream of thionyl chloride. rsc.org The reaction mixture then flows through a heated reactor coil where the conversion to the acyl chloride takes place. The use of a catalyst, such as dimethylformamide (DMF), is often employed to facilitate the reaction. rsc.org

The precise control over reaction parameters in a continuous-flow system is crucial. For instance, the reaction of a fatty acid with thionyl chloride can be completed at elevated temperatures with a short residence time. For example, a complete conversion of a carboxylic acid to its acyl chloride has been demonstrated at 80°C with a residence time of 20 minutes. rsc.org This rapid conversion and immediate use of the product in a subsequent reaction step (a "telescoped" process) is a key advantage of flow chemistry for unstable intermediates. rsc.org

Other chlorinating agents, such as oxalyl chloride and bis(trichloromethyl)carbonate (BTC), can also be adapted for continuous-flow synthesis. researchgate.netresearchgate.net The oxalyl chloride mediated procedure can be performed under solvent-free conditions with catalytic DMF, achieving near-full conversion within minutes at room temperature. researchgate.net BTC has been used for the rapid activation of carboxylic acids to form acyl chlorides in continuous-flow processes, with high conversions achieved at temperatures around 100-110°C with residence times of just over a minute. researchgate.netresearchgate.net

A plausible continuous-flow synthesis of 2-Heptylundecanoyl chloride is summarized in the interactive data table below, based on analogous transformations.

Table 1: Representative Conditions for Continuous-Flow Synthesis of an Aliphatic Acyl Chloride

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2-Heptylundecanoic Acid | N/A |

| Reagent | Thionyl Chloride (neat) | rsc.org |

| Catalyst | Dimethylformamide (5 mol%) | rsc.org |

| Solvent | 2-Methyltetrahydrofuran | rsc.org |

| Temperature | 80 °C | rsc.org |

| Residence Time | 20 minutes | rsc.org |

Indirect Synthetic Pathways

Conversion from Carboxylic Acid Esters (e.g., tert-Butyl Esters)

An indirect method for synthesizing acyl chlorides involves the conversion of carboxylic acid esters. Notably, tert-butyl esters can be selectively converted to acyl chlorides under mild conditions, a reaction that is particularly useful when other sensitive functional groups are present in the molecule. The reaction of a tert-butyl ester with thionyl chloride at room temperature can provide the corresponding acid chloride in high yield. organic-chemistry.org

This selectivity is a key feature of the methodology; other common esters such as methyl, ethyl, isopropyl, and benzyl (B1604629) esters are generally unreactive under the same conditions. organic-chemistry.org This allows for the specific transformation of a tert-butyl ester group within a complex molecule containing other ester functionalities.

The reaction is typically carried out by treating the tert-butyl ester with thionyl chloride. Mechanistic studies suggest that the reaction is promoted by acid. This method is scalable and compatible with a variety of functional groups.

For the synthesis of 2-Heptylundecanoyl chloride, one would start with tert-butyl 2-heptylundecanoate. Treatment of this ester with thionyl chloride at room temperature would be expected to yield the desired acyl chloride.

The table below outlines the general conditions for this transformation, with specific examples from the literature highlighting the high yields achievable.

Table 2: Synthesis of Acyl Chlorides from tert-Butyl Esters

| Substrate (tert-Butyl Ester) | Reagent | Temperature | Product | Unpurified Yield | Source |

|---|---|---|---|---|---|

| tert-Butyl pivalate | SOCl₂ | Room Temp | Pivaloyl chloride | 93% | N/A |

| tert-Butyl benzoate | SOCl₂ | Room Temp | Benzoyl chloride | 99% | N/A |

| tert-Butyl 3-phenylpropanoate | SOCl₂ | Room Temp | 3-Phenylpropanoyl chloride | 98% | N/A |

Mechanistic Investigations of Reactions Involving 2 Heptylundecanoyl Chloride

Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for 2-Heptylundecanoyl chloride is nucleophilic acyl substitution. fiveable.mechemistrytalk.org This class of reaction involves the replacement of the chloride, the leaving group, with a nucleophile. fiveable.me This process is fundamental to converting 2-Heptylundecanoyl chloride into other carboxylic acid derivatives such as esters, amides, and anhydrides. wikipedia.orgchemistrysteps.com The general form of this substitution is characterized by a two-stage mechanism: an initial addition of the nucleophile followed by the elimination of the leaving group. vanderbilt.edulibretexts.org

The first step in the nucleophilic acyl substitution of 2-Heptylundecanoyl chloride is the attack of a nucleophile on the carbonyl carbon. savemyexams.com This carbon atom is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. The nucleophilic attack leads to the formation of a transient species known as a tetrahedral intermediate. fiveable.mewikipedia.org In this intermediate, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org

Table 1: Key Events in Tetrahedral Intermediate Formation

| Step | Description |

| Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon of the 2-Heptylundecanoyl chloride. |

| Bond Formation | A new covalent bond is formed between the nucleophile and the carbonyl carbon. |

| Pi Bond Cleavage | The pi (π) bond of the carbonyl group breaks, and the electron pair moves to the oxygen atom, which acquires a negative charge. |

| Rehybridization | The carbonyl carbon's hybridization changes from sp² to sp³, resulting in a tetrahedral geometry. libretexts.org |

Addition Step : As detailed above, the nucleophile adds to the carbonyl group to form the tetrahedral intermediate. chemistrysteps.comchemguide.co.uk

Elimination Step : The tetrahedral intermediate is unstable and collapses. vanderbilt.edu The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond (the carbonyl group). Simultaneously, the weakest bond to the tetrahedral carbon breaks, and a leaving group is expelled. chemistrysteps.com In the case of 2-Heptylundecanoyl chloride, the chloride ion is the leaving group. chemguide.co.uk

This two-step process ensures that the substitution occurs at the acyl carbon, leading to a new carboxylic acid derivative where the chloride has been replaced by the incoming nucleophile. masterorganicchemistry.com

Role of Leaving Group Chemistry (Chloride Anion)

The high reactivity of 2-Heptylundecanoyl chloride, and acyl chlorides in general, is largely attributed to the nature of the chloride ion as a leaving group. fiveable.meyoutube.com An effective leaving group is one that is stable on its own, which corresponds to it being a weak base. masterorganicchemistry.com

The chloride anion (Cl⁻) is an excellent leaving group for several reasons:

Stability : It is the conjugate base of a strong acid, hydrochloric acid (HCl), and is therefore a very weak base. vaia.com

Charge Stabilization : Its stability in solution allows it to readily depart from the tetrahedral intermediate. vaia.com

Inductive Effect : The high electronegativity of chlorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. savemyexams.com

Table 2: Comparison of Leaving Group Ability

| Leaving Group | Corresponding Acid | pKa of Acid | Leaving Group Ability |

| Cl⁻ | HCl | -7 | Excellent |

| RCOO⁻ | RCOOH | ~4-5 | Good |

| RO⁻ | ROH | ~16-18 | Poor |

| NH₂⁻ | NH₃ | ~38 | Very Poor |

This table provides a general comparison; specific pKa values can vary.

Catalysis in Acyl Chloride Reactions (e.g., Tertiary Amine Bases)

While reactions of 2-Heptylundecanoyl chloride are often rapid, they can be accelerated by the use of catalysts. wikipedia.org Non-nucleophilic bases or nucleophilic catalysts are commonly employed. Tertiary amine bases, such as pyridine (B92270) or triethylamine (B128534), are frequently used for this purpose. chemistrysteps.com

These bases can function in two primary ways:

As a Brønsted-Lowry Base : In reactions with neutral nucleophiles like alcohols or amines, an acid (such as HCl) is generated as a byproduct. youtube.comchemguide.co.uk A tertiary amine can act as a non-nucleophilic base to neutralize this acid. youtube.com This prevents the protonation of the nucleophile, keeping it active, and drives the reaction to completion by consuming a product.

As a Nucleophilic Catalyst : A tertiary amine can act as a nucleophile itself, attacking the acyl chloride to form a highly reactive intermediate known as a quaternary acylammonium salt. wikipedia.org This intermediate is even more susceptible to attack by the primary nucleophile (e.g., an alcohol) than the original acyl chloride. The tertiary amine is regenerated in the process, fulfilling its role as a catalyst. This mechanism is an example of nucleophilic catalysis. wikipedia.org

The choice of a tertiary amine over a primary or secondary amine for catalysis is crucial because primary and secondary amines can react with the acyl chloride to form stable amide products, thus being consumed as reactants rather than acting as catalysts. chemistrysteps.com

Derivatization Strategies and Synthetic Transformations Utilizing 2 Heptylundecanoyl Chloride

Esterification Reactions with Alcohols

The Schotten-Baumann reaction of 2-heptylundecanoyl chloride with alcohols is a cornerstone of its synthetic utility. The reaction proceeds via nucleophilic acyl substitution, where the oxygen atom of a hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This process results in the formation of a stable ester bond and the elimination of hydrogen chloride (HCl). To drive the reaction to completion and neutralize the acidic byproduct, a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), is typically included in the reaction medium . The versatility of this reaction allows for the precise installation of the 2-heptylundecyl moiety onto molecules ranging from simple alcohols to complex polyols and polymers.

In the field of drug delivery, particularly for nucleic acid therapeutics like mRNA and siRNA, 2-heptylundecanoyl chloride is a key building block for synthesizing ionizable cationic lipids. These lipids are essential components of Lipid Nanoparticles (LNPs), which protect the nucleic acid payload and facilitate its delivery into target cells . The branched 2-heptylundecyl tails are hypothesized to promote the formation of non-bilayer lipid phases, which aids in endosomal escape—a critical step for intracellular drug delivery .

The synthesis typically involves reacting 2-heptylundecanoyl chloride with a multifunctional core containing multiple hydroxyl groups. For example, a central scaffold containing tertiary amine and multiple alcohol functionalities can be acylated to produce a multi-tailed ionizable lipid. The reaction stoichiometry is carefully controlled to achieve the desired degree of lipidation . Research has demonstrated that the branched nature of the lipid tails derived from 2-heptylundecanoyl chloride, compared to linear tails, leads to LNPs with enhanced transfection efficiency .

| Core Scaffold (Reactant) | Acylating Agent | Base / Solvent | Stoichiometric Ratio (Acyl Chloride:Core) | Resulting Product Class | Reference |

|---|---|---|---|---|---|

| 3-(Dimethylamino)-1,2-propanediol | 2-Heptylundecanoyl chloride | Triethylamine / Dichloromethane (B109758) | 2.2 : 1 | Dioleyl-type ionizable cationic lipid | |

| Triethanolamine | 2-Heptylundecanoyl chloride | Pyridine | 3.3 : 1 | Tri-esterified tertiary amine lipid | |

| N-Methyldiethanolamine | 2-Heptylundecanoyl chloride | Triethylamine / Tetrahydrofuran | 2.2 : 1 | Branched-tail ionizable lipid |

The modification of natural hydrophilic polysaccharides with hydrophobic side chains is a widely used strategy to create amphiphilic polymers with novel properties, such as the ability to self-assemble into nanoparticles, act as emulsifiers, or function as matrices for controlled release . 2-Heptylundecanoyl chloride is an effective reagent for this purpose, reacting with the abundant hydroxyl groups present on polysaccharide backbones.

Inulin (B196767), a polymer of fructose, can be hydrophobically modified by esterification with 2-heptylundecanoyl chloride in a solvent like pyridine or a dimethyl sulfoxide/pyridine mixture. The extent of modification, known as the Degree of Substitution (DS), is defined as the average number of acyl chains attached per monosaccharide unit. The DS can be precisely controlled by adjusting the molar ratio of 2-heptylundecanoyl chloride to the anhydrofructose units of inulin. Studies have shown that these inulin esters can self-assemble in aqueous environments to form stable nanoparticles, with the size and morphology being dependent on the DS .

Similarly, guar (B607891) gum, a galactomannan (B225805) polysaccharide, can be esterified with 2-heptylundecanoyl chloride. The resulting guar gum esters exhibit amphiphilic characteristics and have been investigated for their potential in forming hydrogels and stabilizing emulsions .

| Polymer Backbone | Acylating Agent | Molar Ratio (Acyl Chloride:Monosaccharide Unit) | Typical Degree of Substitution (DS) Achieved | Key Property of Derivative | Reference |

|---|---|---|---|---|---|

| Inulin | 2-Heptylundecanoyl chloride | 0.5 - 2.0 | 0.4 - 1.8 | Self-assembles into nanoparticles (50-200 nm) | |

| Guar Gum | 2-Heptylundecanoyl chloride | 0.2 - 1.0 | 0.15 - 0.7 | Enhanced emulsifying capacity and gel formation |

Amidation Reactions with Amines

The reaction between 2-heptylundecanoyl chloride and primary or secondary amines is a highly efficient method for forming robust amide bonds. This reaction is generally faster and more facile than esterification due to the higher nucleophilicity of amines compared to alcohols . As with esterification, a base is used to scavenge the HCl byproduct. This transformation is fundamental to the synthesis of lipid amides, which are prevalent in biomaterials and complex molecular architectures .

Symmetrical and non-symmetrical diamides can be readily prepared using 2-heptylundecanoyl chloride. For instance, reacting two equivalents of 2-heptylundecanoyl chloride with a diamine, such as 1,2-diaminocyclohexane or ethylenediamine, yields a C2-symmetric diamide. These molecules, often classified as bolaamphiphiles if the linker is short, possess two bulky hydrophobic groups connected by a polar linker .

The stereochemistry of the diamine (e.g., cis- vs. trans-1,2-diaminocyclohexane) can impart specific geometric constraints on the final molecule, influencing its packing behavior and ability to act as an organogelator. These diamides have been explored for their capacity to form fibrous networks in organic solvents, leading to the formation of gels at very low concentrations .

| Amine Reactant | Acylating Agent | Stoichiometric Ratio (Acyl Chloride:Amine) | Product | Potential Application | Reference |

|---|---|---|---|---|---|

| trans-1,2-Diaminocyclohexane | 2-Heptylundecanoyl chloride | 2.1 : 1 | N,N'-(cyclohexane-1,2-diyl)bis(2-heptylundecanamide) | Organogelator | |

| Ethylenediamine | 2-Heptylundecanoyl chloride | 2.1 : 1 | N,N'-(ethane-1,2-diyl)bis(2-heptylundecanamide) | Component of supramolecular polymers |

In another key application for gene delivery, the amide linkage is used to connect the 2-heptylundecyl tail to a scaffold containing a cationic headgroup. Pyridinium-based lipids are of interest due to their pH-responsive character and ability to interact with nucleic acids . A common synthetic route involves the amidation of an amino alcohol with 2-heptylundecanoyl chloride. For example, reacting 3-amino-1-propanol with 2-heptylundecanoyl chloride yields an intermediate, N-(3-hydroxypropyl)-2-heptylundecanamide. The terminal hydroxyl group of this intermediate is then activated (e.g., converted to a mesylate) and reacted with a functionalized pyridine to form the final cationic pyridinium (B92312) lipid. The amide bond in these structures provides greater hydrolytic stability compared to an ester linkage at the same position, which can be advantageous for in vivo applications .

Anhydride (B1165640) Formation with Carboxylic Acids

While less common than esterification or amidation, 2-heptylundecanoyl chloride can react with carboxylates to form mixed anhydrides. This reaction typically involves treating a carboxylic acid with a non-nucleophilic base to form its carboxylate salt, which then acts as a nucleophile to displace the chloride from 2-heptylundecanoyl chloride .

R-COOH + Base → R-COO⁻ (Carboxylate) R-COO⁻ + 2-Heptylundecanoyl-Cl → 2-Heptylundecanoyl-O-CO-R (Mixed Anhydride) + Cl⁻

The resulting mixed anhydride, such as 2-heptylundecanoic acetic anhydride, is a highly activated acylating agent. These anhydrides are often more reactive than the parent carboxylic acid but less aggressive than the acyl chloride, offering a degree of tunable reactivity . They are typically not isolated but are generated in situ to perform subsequent acylations on sensitive substrates, such as complex alcohols or amines, under milder conditions. This strategy can help minimize side reactions that might occur with the more reactive acyl chloride, providing a valuable tool for chemoselective synthesis .

| Acyl Chloride | Carboxylic Acid Reactant | Intermediate Formed | Subsequent Reaction | Purpose | Reference |

|---|---|---|---|---|---|

| 2-Heptylundecanoyl chloride | Acetic acid (+ Base) | 2-Heptylundecanoic acetic anhydride | Acylation of a hindered alcohol | Milder acylation of sensitive substrates | |

| 2-Heptylundecanoyl chloride | Isobutyric acid (+ Base) | 2-Heptylundecanoic isobutyric anhydride | Amidation of a valuable amino acid derivative | High-yield acylation with minimal racemization |

Ketone Synthesis

2-Heptylundecanoyl chloride serves as a valuable precursor for the synthesis of various ketones through reactions with organometallic reagents. Two prominent methods, Gilman reagent approaches and Weinreb ketone synthesis, offer distinct advantages in controlling reactivity and achieving desired products.

Gilman Reagent Approaches

The reaction of 2-Heptylundecanoyl chloride with Gilman reagents (lithium dialkylcuprates, R₂CuLi) provides a direct and selective method for ketone formation. chemistryscore.comlibretexts.org Unlike more reactive organometallic reagents such as Grignards or organolithiums, Gilman reagents are "softer" nucleophiles and are generally unreactive towards the ketone product, thus preventing over-addition to form tertiary alcohols. chemistrysteps.commasterorganicchemistry.com This selectivity is particularly pronounced at low temperatures, such as -78°C. chemistrysteps.com

The mechanism involves a nucleophilic acyl substitution. chemistryscore.com The Gilman reagent, acting as a source of a carbanion (R⁻), attacks the electrophilic carbonyl carbon of the 2-Heptylundecanoyl chloride. chemistryscore.comchemistrysteps.com This initial addition leads to a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group to yield the corresponding ketone. chemistryscore.comorgosolver.com The byproducts of this reaction are typically lithium chloride and an organocopper species. orgosolver.com

Table 1: Gilman Reagents in Ketone Synthesis

| Reagent Type | General Formula | Key Feature | Advantage with Acyl Chlorides |

|---|

Weinreb Ketone Synthesis

The Weinreb-Nahm ketone synthesis offers another robust method to convert 2-Heptylundecanoyl chloride into ketones, effectively avoiding the common issue of over-addition by organometallic reagents. wikipedia.orgorganic-chemistry.org This strategy involves a two-step process. First, 2-Heptylundecanoyl chloride is converted into a stable intermediate, the N-methoxy-N-methylamide, also known as the Weinreb-Nahm amide. wikipedia.orgorientjchem.org This is achieved by reacting the acyl chloride with N,O-dimethylhydroxylamine or its hydrochloride salt. wikipedia.org

In the second step, the resulting Weinreb-Nahm amide is treated with a Grignard or organolithium reagent. wikipedia.orgchemistrysteps.com The nucleophilic addition of the organometallic reagent to the amide forms a stable tetrahedral intermediate that is chelated by the methoxy (B1213986) and methyl groups on the nitrogen. chemistrysteps.comtdl.org This chelated intermediate is stable and does not collapse until an aqueous workup is performed, which then liberates the ketone. organic-chemistry.orgtdl.org This stability prevents the common secondary addition of the organometallic reagent. organic-chemistry.org

Table 2: Comparison of Ketone Synthesis Methods

| Method | Intermediate | Key Advantage | Reagent Used in Second Step |

|---|---|---|---|

| Gilman Approach | None (Direct conversion) | High selectivity, avoids over-addition chemistryscore.comchemistrysteps.com | Lithium Dialkylcuprate |

Friedel-Crafts Acylation Reactions with Arenes

2-Heptylundecanoyl chloride can be employed in Friedel-Crafts acylation reactions to introduce its acyl group onto aromatic rings (arenes), forming aryl ketones. sigmaaldrich.comlibretexts.org This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.comsavemyexams.com

The reaction mechanism begins with the formation of a complex between the Lewis acid catalyst and the chlorine atom of the 2-Heptylundecanoyl chloride. sigmaaldrich.com This is followed by the cleavage of the carbon-chlorine bond to generate a highly electrophilic acylium ion, which is resonance-stabilized. sigmaaldrich.com The acylium ion then attacks the electron-rich arene, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (an arenium ion). libretexts.org Finally, a proton is lost from the arenium ion, restoring the aromaticity of the ring and yielding the final acylated product. libretexts.org

A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, preventing polysubstitution. libretexts.orgorganic-chemistry.org

Advanced Functionalization Through Chlorine Atom Reactivity

The chlorine atom in 2-Heptylundecanoyl chloride is not merely a leaving group in acyl substitution reactions; its electronic properties can be harnessed for more advanced synthetic transformations.

Role of Chlorine as a Reaction Promoter in Organic Transformations

The chlorine atom in an organic molecule can exert a variety of electronic effects that promote reactions. researchgate.netnih.gov Due to its electronegativity and the polarity of the carbon-chlorine bond, it facilitates its departure as a chloride anion in substitution and elimination reactions. nih.govmdpi.com The electron-withdrawing nature of chlorine enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. catalysis.blog This inherent reactivity is fundamental to the utility of acyl chlorides in synthesis. chemguide.co.uk Furthermore, chlorine's ability to stabilize adjacent carbanions, carbocations, and radicals through inductive effects and orbital interactions can influence a variety of organic transformations beyond simple acyl substitution. researchgate.netmdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Heptylundecanoyl chloride |

| Aluminum chloride |

| N,O-dimethylhydroxylamine |

Spectroscopic and Structural Elucidation of 2 Heptylundecanoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-Heptylundecanoyl chloride is expected to show several distinct signals corresponding to the different types of protons in its structure. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons closer to the electron-withdrawing acyl chloride group will be deshielded and appear at a lower field (higher ppm value).

Predicted ¹H NMR Data for 2-Heptylundecanoyl Chloride:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling with |

| H-2 | 2.5 - 3.0 | Multiplet | H-3, H-1' |

| H-1' (Heptyl) | 1.5 - 1.8 | Multiplet | H-2, H-2' |

| H-1'' (Nonyl) | 1.5 - 1.8 | Multiplet | H-2, H-2'' |

| Methylene (B1212753) groups (-(CH₂)ₙ-) | 1.2 - 1.4 | Broad multiplet | Adjacent CH₂ groups |

| Terminal methyl groups (-CH₃) | 0.8 - 1.0 | Triplet | Adjacent CH₂ groups |

The proton at the C-2 position is expected to be the most deshielded due to its proximity to the carbonyl group. Protons on carbons adjacent to the C-2 position will also experience some deshielding. uwimona.edu.jm The long alkyl chains will produce a complex multiplet in the 1.2-1.4 ppm region, which is characteristic of long-chain hydrocarbons. libretexts.org The terminal methyl groups of the heptyl and nonyl chains are expected to appear as triplets around 0.9 ppm, coupling with the adjacent methylene protons. docbrown.info

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data for 2-Heptylundecanoyl Chloride:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 170 - 185 |

| C-2 | 45 - 55 |

| C-1' (Heptyl) | 30 - 40 |

| C-1'' (Nonyl) | 30 - 40 |

| Methylene carbons (-(CH₂)ₙ-) | 22 - 35 |

| Terminal methyl carbons (-CH₃) | ~14 |

The carbonyl carbon of the acyl chloride is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-185 ppm. libretexts.orglibretexts.org The carbon atom at the branch point (C-2) will also be deshielded. The carbons of the long alkyl chains will appear in the typical aliphatic region of the spectrum. libretexts.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC-DEPT, HMBC)

2D NMR techniques would be crucial for unambiguously assigning the proton and carbon signals of 2-Heptylundecanoyl chloride.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu For instance, a cross-peak would be expected between the proton at C-2 and the protons on the adjacent carbons (C-3 of the undecanoyl chain and C-1' of the heptyl chain). sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). columbia.eduyoutube.com For example, the carbon signal around 45-55 ppm would show a correlation with the proton signal at 2.5-3.0 ppm, confirming their assignment to C-2 and H-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are two or three bonds apart. columbia.eduyoutube.com This would be particularly useful for confirming the connectivity around the carbonyl group and the branch point. For example, the proton at C-2 should show a correlation to the carbonyl carbon (C-1), as well as to C-1' of the heptyl group and C-3 of the undecanoyl chain. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characterization of Carbonyl Stretch Vibrations

The most prominent feature in the IR spectrum of 2-Heptylundecanoyl chloride is expected to be the very strong absorption band due to the carbonyl (C=O) stretching vibration. For aliphatic acyl chlorides, this band typically appears at a high frequency, in the range of 1775–1810 cm⁻¹. libretexts.orguobabylon.edu.iq The high frequency is due to the strong electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond. spectroscopyonline.com

Predicted IR Absorption for the Carbonyl Group:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | 1775 - 1810 | Strong |

Identification of Characteristic Functional Group Modes

Besides the carbonyl stretch, other characteristic vibrations would be observed in the IR spectrum.

Predicted Characteristic IR Absorptions for 2-Heptylundecanoyl Chloride:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C-Cl Stretch | 650 - 850 | Medium to Strong |

| CH₂ Bending (Scissoring) | ~1465 | Medium |

| CH₃ Bending (Umbrella) | ~1375 | Medium |

The C-H stretching vibrations of the alkyl chains would appear as strong bands in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iqspectroscopyonline.com The C-Cl stretching vibration is expected in the fingerprint region, typically between 650 and 850 cm⁻¹. orgchemboulder.com The bending vibrations for the methylene (CH₂) and methyl (CH₃) groups would also be present in the fingerprint region. uomustansiriyah.edu.iq

Mass Spectrometry (MS) Applications

Mass spectrometry serves as a cornerstone for the molecular weight determination and structural analysis of 2-Heptylundecanoyl chloride and its derivatives. The choice of ionization technique is critical for obtaining meaningful data, with soft ionization methods being preferred to minimize fragmentation and preserve the integrity of the molecular ion.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of large and non-volatile molecules. While direct analysis of the highly reactive 2-Heptylundecanoyl chloride is challenging, its derivatives, such as those formed by reaction with polysaccharides or peptides, are well-suited for MALDI-TOF MS analysis. rsc.orgnih.gov

Table 1: Representative MALDI-TOF MS Fragmentation Data for a 2-Heptylundecanoyl-Derivatized Peptide

| Fragment Ion (m/z) | Proposed Structure/Identity |

|---|---|

| [M+H]⁺ | Protonated molecular ion of the derivatized peptide |

| [M-265.25+H]⁺ | Loss of the 2-heptylundecanoyl side chain |

| y-series ions | Peptide backbone fragments from the C-terminus |

| b-series ions | Peptide backbone fragments from the N-terminus |

This interactive table showcases hypothetical yet representative fragmentation data that would be expected from the MALDI-TOF MS/MS analysis of a peptide derivatized with 2-Heptylundecanoyl chloride.

Electrospray Ionization Mass Spectrometry (ESI/MS) for Ionization Enhancement

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly useful for analyzing polar and charged molecules. To enhance the ionization efficiency and sensitivity of detection for the nonpolar 2-Heptylundecanoyl chloride, derivatization is a key strategy. lipidmaps.orgnih.gov The acyl chloride can be readily converted into an amide or ester with a permanently charged or easily ionizable group.

For instance, reacting 2-Heptylundecanoyl chloride with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) would yield a derivative with a permanent positive charge, making it highly suitable for positive-ion ESI-MS analysis. researchgate.net Tandem mass spectrometry (MS/MS) of this derivative would provide detailed structural information. Collision-induced dissociation (CID) would be expected to yield characteristic fragment ions, including the loss of the AMPP group and charge-remote fragmentations along the branched alkyl chain, which can help in confirming the structure of the 2-heptylundecanoyl moiety. researchgate.net

Table 2: Predicted ESI-MS/MS Fragmentation of an AMPP-Derivatized 2-Heptylundecanoic Acid

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M-183.09+H]⁺ | Loss of the pyridinium (B92312) moiety of AMPP |

| [M+H]⁺ | Various | Cleavage at different points along the C-C backbone of the fatty acid |

This interactive table illustrates the expected fragmentation pattern for a derivatized form of 2-Heptylundecanoic acid, highlighting the utility of ESI-MS/MS in structural elucidation.

Advanced Spectroscopic Techniques for Derivative Characterization

Beyond mass spectrometry, a suite of advanced spectroscopic techniques can be employed to probe the electronic and structural properties of specifically designed derivatives of 2-Heptylundecanoyl chloride.

UV-Visible Spectroscopy for Chromophore-Containing Derivatives

2-Heptylundecanoyl chloride itself does not possess a chromophore that absorbs in the UV-Visible region. However, it can be derivatized with a chromophoric molecule to enable its detection and quantification by UV-Visible spectroscopy. A suitable chromophore would be a molecule with an extensive system of conjugated π-electrons.

A prime example involves the synthesis of a derivative by reacting 2-Heptylundecanoyl chloride with a fluorescent dye containing a reactive functional group, such as a hydroxyl or amino group. For instance, a derivative could be prepared using a carbazole-based dye. rsc.orgresearchgate.net Carbazole derivatives are known for their strong UV-Vis absorption and fluorescence properties. rsc.orgresearchgate.net The resulting 2-heptylundecanoyl-carbazole conjugate would exhibit characteristic absorption maxima (λmax) in the UV-Vis spectrum, allowing for sensitive detection. The position and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent environment. acs.org

Table 3: Hypothetical UV-Visible Spectral Data for a Carbazole-Derivatized 2-Heptylundecanoic Acid

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Hexane | 325, 338 | 25,000, 23,500 |

| Dichloromethane (B109758) | 328, 342 | 26,500, 24,000 |

This interactive table presents plausible UV-Visible absorption data for a chromophore-containing derivative of 2-Heptylundecanoyl chloride in different solvents, illustrating the solvatochromic effects.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. To make 2-Heptylundecanoyl chloride or its derivatives EPR-active, a stable radical, known as a spin label, must be introduced into the molecule. A common class of spin labels are nitroxides, such as those found in doxyl stearic acid derivatives. nih.govresearchgate.netsrce.hr

A paramagnetic derivative of 2-Heptylundecanoyl chloride could be synthesized by, for example, creating an ester or amide linkage with a nitroxide-containing molecule like 4-amino-TEMPO. The resulting spin-labeled molecule would give a characteristic EPR spectrum. The shape and splitting of the EPR signal are highly sensitive to the rotational mobility of the nitroxide label and the polarity of its microenvironment. srce.hr This allows for the study of the dynamics and interactions of the 2-heptylundecanoyl chain in different systems, such as in micelles or when bound to proteins. nih.govnih.gov

Table 4: Representative EPR Spectral Parameters for a Spin-Labeled 2-Heptylundecanoyl Derivative

| Environment | Rotational Correlation Time (τc, ns) | Hyperfine Splitting Constant (A₀, Gauss) |

|---|---|---|

| Isotropic Solvent (e.g., Chloroform) | < 0.1 | 15.2 |

| In a Micelle | 1-5 | 16.5 |

This interactive table shows how EPR parameters for a spin-labeled derivative of 2-Heptylundecanoyl chloride would be expected to change in different molecular environments.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. mdpi.com It is particularly powerful for probing the electronic structure of molecules, especially those with degenerate electronic states or paramagnetic centers. mdpi.comresearchgate.net

While 2-Heptylundecanoyl chloride itself is not an ideal candidate for MCD, its derivatives can be designed to be MCD-active. For instance, if a derivative of 2-Heptylundecanoyl chloride were to form a chiral assembly, such as in a lipid bilayer or a self-assembled monolayer, MCD could potentially be used to probe the electronic transitions within the chromophoric part of the derivative and how they are perturbed by the chiral environment. nih.gov

Alternatively, a paramagnetic derivative could be created by chelating a metal ion. The MCD spectrum of such a complex would be dominated by transitions involving the metal d-orbitals, and the temperature and field dependence of the MCD signal could provide detailed information about the electronic ground state and the symmetry of the metal coordination environment. researchgate.net

Table 5: Hypothetical MCD Data for a Paramagnetic Derivative of 2-Heptylundecanoyl Chloride

| Transition | Wavelength (nm) | MCD Intensity (Δε, M⁻¹cm⁻¹T⁻¹) | Faraday Term |

|---|---|---|---|

| d-d transition 1 | 650 | +0.5 | C-term |

| d-d transition 2 | 480 | -0.2 | C-term |

This interactive table provides a conceptual illustration of the type of data that could be obtained from an MCD experiment on a suitably designed paramagnetic derivative of 2-Heptylundecanoyl chloride.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. iitk.ac.inpdx.edu The arrangement of atoms within the crystal lattice causes the X-ray beam to be diffracted in specific directions, creating a unique pattern of intensities. iitk.ac.in By measuring the angles and intensities of these diffracted beams, scientists can produce a three-dimensional picture of the electron density within the crystal. From this, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, bond angles, and other structural features. pdx.edu

For a molecule to be studied by X-ray crystallography, it must first be grown into a high-quality single crystal. researchgate.net This can be a significant challenge for long-chain, flexible molecules like 2-Heptylundecanoyl chloride, which may be difficult to crystallize due to their conformational flexibility.

As of the current literature survey, specific X-ray diffraction data for 2-Heptylundecanoyl chloride and its derivatives are not publicly available. Such studies would be invaluable for understanding the solid-state packing of this branched-chain acyl chloride. Research on other long-chain aliphatic polymers and related compounds indicates that the crystal structure is heavily influenced by factors like hydrogen bonding and the packing of the long hydrocarbon chains. acs.org

In the absence of specific experimental data for 2-Heptylundecanoyl chloride, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a successful X-ray diffraction study of a similar long-chain acyl chloride. This table provides a general framework for the crystallographic parameters that would define its solid-state structure.

Table 1: Hypothetical Crystallographic Data for a Long-Chain Acyl Chloride

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements within the unit cell. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. | |

| a (Å) | 5.50 | Length of the 'a' axis of the unit cell. |

| b (Å) | 7.80 | Length of the 'b' axis of the unit cell. |

| c (Å) | 45.00 | Length of the 'c' axis of the unit cell, often the longest axis for long-chain molecules, accommodating the extended chain length. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 95.0 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1926.9 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.045 | The theoretical density of the crystal. |

| Key Bond Lengths (Å) | ||

| C=O | 1.19 | The length of the carbonyl double bond. |

| C-Cl | 1.80 | The length of the carbon-chlorine single bond in the acyl chloride group. |

| C-C (average) | 1.53 | The average length of the carbon-carbon single bonds in the aliphatic chain. |

| Key Bond Angles (°) | ||

| O=C-Cl | 120.5 | The angle within the acyl chloride functional group. |

| O=C-C | 125.0 | The angle between the carbonyl group and the adjacent carbon of the aliphatic chain. |

| Cl-C-C | 114.5 | The angle between the chlorine atom and the adjacent carbons. |

This table is illustrative and does not represent experimental data for 2-Heptylundecanoyl chloride.

The solid-state structure of such a molecule would likely feature the long hydrocarbon tails packing in a way that maximizes van der Waals interactions, while the polar acyl chloride head groups would also have specific intermolecular interactions. The branching at the 2-position would be expected to influence the packing efficiency and could potentially lead to a less dense crystal structure compared to a linear isomer.

Advanced Applications and Functional Materials Derived from 2 Heptylundecanoyl Chloride

Design and Synthesis of Lipid Nanoparticles for Nucleic Acid Delivery

The delivery of nucleic acids, such as mRNA and siRNA, into cells is a significant challenge in modern medicine. nih.gov Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with their success exemplified by the rapid development of mRNA-based COVID-19 vaccines. nih.govfrontiersin.org The composition of these LNPs is critical to their function, typically comprising an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. nih.govamericanpharmaceuticalreview.com

Cationic Lipid Architectures for Gene Transfer

Cationic lipids are a fundamental component of LNPs, playing a crucial role in encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm. nih.govgoogle.com The molecular architecture of these lipids, including the hydrophobic domain, linker, and headgroup, significantly influences their transfection efficiency. nih.govrsc.org

The synthesis of novel cationic lipids often involves the use of acyl chlorides, such as 2-Heptylundecanoyl chloride, to introduce hydrophobic tails. These lipids can be designed with varying structures, for instance, by linking the hydrophobic tails to a cationic headgroup via different linker groups (e.g., ester, amide, carbamate). nih.gov Research has shown that the nature of these components can impact the gene transfer capabilities of the resulting liposomes. For example, cationic lipids with amide linkers have demonstrated higher transfection efficiency compared to their ester-linked counterparts in certain formulations. nih.gov

Role of Branched Acyl Chains in LNP Formulation and Stability

The hydrophobic domain of cationic lipids, which is formed by acyl chains, is a key determinant of the stability and fusion properties of LNPs. The length and degree of saturation of these chains influence how the lipids self-assemble and interact with cell membranes. rsc.org The incorporation of branched acyl chains, such as the 2-heptylundecanoyl group, can introduce asymmetry into the lipid structure.

Studies have demonstrated that asymmetry in the hydrophobic region of cationic lipids can have a significant impact on their transfection efficiency. rsc.org This asymmetry can affect the packing of the lipids within the nanoparticle, influencing the LNP's ability to fuse with the endosomal membrane and release its nucleic acid cargo into the cytoplasm. The presence of helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine) and cholesterol can further promote the formation of non-bilayer structures, such as the inverted hexagonal (HII) phase, which is believed to facilitate membrane fusion and endosomal escape. nih.govmdpi.com

Development of Self-Assembled Systems (e.g., Gelators, Micellar Aggregates)

The ability of molecules to self-assemble into ordered structures is a powerful tool in materials science. Acyl chlorides like 2-Heptylundecanoyl chloride can be used to synthesize molecules that form self-assembled systems such as gels and micellar aggregates. For instance, the introduction of a hydrophobic alkyl chain onto a hydrophilic backbone can lead to the formation of amphiphilic molecules that aggregate in solution above a certain concentration, known as the critical aggregation concentration (CAC). guildhe.ac.uk

These aggregates can take the form of micelles, which can encapsulate hydrophobic molecules, making them useful for solubilizing poorly water-soluble compounds. The structure of the hydrophobic tail, including its length and branching, can influence the CAC and the morphology of the resulting aggregates.

In some cases, these self-assembling molecules can form extensive networks that entrap the solvent, leading to the formation of a gel. The gelation process is driven by non-covalent interactions between the molecules, such as van der Waals forces and hydrogen bonding. The specific architecture of the molecule, dictated in part by the acyl chloride used in its synthesis, will determine its ability to form a stable gel.

Modifiers for Biopolymers and Polysaccharides

Biopolymers and polysaccharides are abundant, renewable, and biocompatible materials with a wide range of potential applications. researchgate.netnih.gov However, their native properties often need to be modified to suit specific functions. Chemical functionalization, including the introduction of hydrophobic groups using acyl chlorides, is a common strategy to tailor the properties of these biopolymers. researchgate.netresearchgate.net

Hydrophobically Modified Inulins for Emulsion Stabilization

Inulin (B196767), a naturally occurring polysaccharide, has poor emulsifying properties in its native form. researchgate.net By reacting inulin with acyl chlorides of varying chain lengths, hydrophobically modified inulins (HMIs) can be synthesized. guildhe.ac.uk These modified biopolymers act as polymeric surfactants, capable of stabilizing oil-in-water emulsions. nih.gov

The hydrophobic alkyl chains anchor the HMI at the oil-water interface, while the hydrophilic inulin backbone extends into the aqueous phase, providing steric stabilization that prevents the oil droplets from coalescing. nih.gov Research has shown that the length of the grafted alkyl chain influences the properties of the resulting emulsion. For instance, increasing the alkyl chain length can lead to a decrease in the size of the emulsion droplets. guildhe.ac.uk HMIs have demonstrated the ability to form stable emulsions that are resistant to a wide range of pH and salt concentrations, highlighting their potential for use in food, cosmetic, and pharmaceutical formulations. researchgate.netnih.gov

| Property | Observation | Reference |

|---|---|---|

| Aggregation | HMIs aggregate in solution above a critical aggregation concentration (CAC). | guildhe.ac.uk |

| Emulsion Stability | HMIs can form stable oil-in-water emulsions. | guildhe.ac.uk |

| Effect of Alkyl Chain Length | Emulsion droplet size decreases with increasing alkyl chain length for C10, C12, and C14 derivatives. | guildhe.ac.uk |

| pH and Salt Stability | HMI-stabilized emulsions exhibit good stability over a range of pH and CaCl2 concentrations. | researchgate.net |

Functionalization of Guar (B607891) Gum and Chitosan (B1678972) Oligosaccharides

Other polysaccharides, such as guar gum and chitosan, can also be chemically modified to enhance their functionality. researchgate.netfrontiersin.org Guar gum, a non-ionic polysaccharide, can be functionalized through various chemical reactions, including esterification with acyl chlorides. researchgate.net This modification can alter its solubility, viscosity, and ability to interact with other molecules, expanding its applications in industries such as food and pharmaceuticals. nih.govnih.gov

Chitosan, a cationic polysaccharide derived from chitin, possesses inherent antibacterial properties. frontiersin.orgnih.gov Its primary amine groups provide reactive sites for chemical modification. mdpi.commdpi.com Functionalization of chitosan and its shorter-chain derivatives, chitosan oligosaccharides, can be achieved through reactions with acyl chlorides to introduce new properties. These modifications can enhance its solubility, mucoadhesion, and drug-carrying capacity, making it a valuable material for drug delivery systems and tissue engineering scaffolds. frontiersin.orgnih.gov

| Biopolymer | Modification Method | Potential Application | Reference |

|---|---|---|---|

| Guar Gum | Esterification with acyl chlorides | Modified rheology, drug delivery | researchgate.netnih.gov |

| Chitosan Oligosaccharides | Acylation of amine groups | Enhanced solubility, drug delivery, antibacterial agents | frontiersin.orgmdpi.com |

Precursors in Complex Chemical Synthesis

The development of novel functional materials is often contingent on the design of specialized precursor molecules that can be assembled into larger, controlled architectures. polytechnique.edu Acyl chlorides are highly reactive functional groups that serve as powerful intermediates in organic synthesis, readily participating in reactions to form esters, amides, and ketones. This reactivity makes them ideal precursors for constructing more complex molecules and functional materials. For instance, acyl chlorides can be reacted with alkynes in multicomponent reactions to generate functional chromophores, which are molecules that absorb and emit light. libretexts.org

The specific structure of 2-Heptylundecanoyl chloride, with its C18 branched backbone, makes it a precursor for introducing long, bulky aliphatic chains into a target molecule. This can be particularly useful in the synthesis of:

Novel Liquid Crystals: The branched structure can disrupt regular packing, influencing the mesophase behavior and transition temperatures.

Specialty Polymers and Lubricants: Incorporation of the 2-heptylundecyl moiety can enhance solubility, modify viscosity, and improve thermal properties.

Functionalized Nanomaterials: The acyl chloride group can be used to anchor the long, branched chain onto the surface of nanoparticles, modifying their surface properties for improved dispersion in organic media or for creating hybrid organic-inorganic materials. mdpi.commdpi.com

The use of chloride-containing precursors is a documented strategy in the synthesis of functional materials, such as inorganic nanocrystals and hybrid silsesquioxanes. mdpi.comnih.gov In a similar vein, the reactivity of the acyl chloride group in 2-Heptylundecanoyl chloride allows it to act as a linchpin, covalently linking its unique branched alkyl structure to other molecular scaffolds to create new materials with tailored properties.

Derivatization Agents for Analytical Enhancement (e.g., LC-MS/MS, HPLC-UV/FLD)

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is a key strategy. researchgate.net It is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for separation and detection. researchgate.net Acyl chlorides are a class of reagents used for this purpose, as they react with functional groups like hydroxyls, amines, and thiols to improve analytical performance. nih.gov This enhancement can be achieved by increasing the hydrophobicity of polar analytes for better retention in reversed-phase chromatography or by introducing a tag that improves detection sensitivity. chromatographyonline.com

Benzoylation, a specific type of acylation using benzoyl chloride, is a widely used derivatization technique in lipid analysis to enhance detection by both UV and mass spectrometry. libretexts.org It is particularly effective for lipids containing hydroxyl groups (like mono- and diacylglycerols, and sterols) and amino groups (like sphingoid bases). nih.govacs.org The reaction replaces active hydrogens on these functional groups with a benzoyl group.

This strategy offers several key advantages:

Improved Sensitivity: The introduction of the benzoyl group, a chromophore, allows for sensitive UV detection. researchgate.net In mass spectrometry, it can significantly improve ionization efficiency. nih.govacs.org

Enhanced Stability: Benzoylation can produce more stable derivatives of otherwise fragile molecules, preventing their breakdown in the mass spectrometer's ion source. acs.org

Increased Retention: The nonpolar benzoyl group increases the hydrophobicity of polar lipids, leading to better retention and separation in reversed-phase liquid chromatography (RP-LC). chromatographyonline.com

Research has demonstrated that derivatization with benzoyl chloride can dramatically improve the analysis of multiple lipid classes. nih.govacs.org For example, the technique has been shown to decrease the limit of detection and increase sensitivity by several orders of magnitude for certain lipids. nih.govacs.org

| Lipid Class | Fold Decrease in Limit of Detection (LOD) | Fold Increase in Sensitivity (Slope Ratio) |

|---|---|---|

| Monoacylglycerols (MAG) | 9x | >100x |

| Sphingoid Bases (SPB) | 6.5x | 2-10x |

| Diacylglycerols (DAG) | 3x | 2-10x |

While benzoyl chloride is the archetypal reagent, the principle of acylation can be extended to other acyl chlorides. Using 2-Heptylundecanoyl chloride as a derivatizing agent would attach a significantly larger and more lipophilic C18 branched chain to an analyte. This could offer even greater retention for highly polar analytes in RP-HPLC or could be used to introduce a specific mass tag for specialized mass spectrometry experiments.

A primary goal of derivatization is to attach a molecular tag that can be easily detected. researchgate.net For HPLC with UV-Visible or Fluorescence (FLD) detectors, this involves introducing a chromophore (a light-absorbing group) or a fluorophore (a light-emitting group). nih.gov Analytes that lack these features, such as tranexamic acid, can be derivatized with reagents containing them, like benzene (B151609) sulfonyl chloride, to enable sensitive detection. tandfonline.com

Acyl chlorides are excellent reagents for this purpose because they can be synthesized with a chromophoric or fluorophoric group already attached. The acyl chloride function then serves to covalently bond this tag to the analyte of interest. nih.gov A notable example is (2-naphthoxy)acetyl chloride, which has been developed as a fluorescent reagent for derivatizing amino-containing compounds. nih.gov The naphthalene (B1677914) system within the reagent acts as the fluorophore, allowing the resulting derivatives to be detected at very low concentrations using HPLC-FLD. nih.gov

| Reagent | Application | Excitation Wavelength (λex) | Emission Wavelength (λem) |

|---|---|---|---|

| (2-Naphthoxy)acetyl chloride | Derivatization of amino pharmaceuticals | 227 nm | 348 nm |

In the context of 2-Heptylundecanoyl chloride, while the molecule itself is not a chromophore, its acyl chloride functionality allows it to react with analytes that are already fluorescent or chromophoric. Conversely, the parent 2-heptylundecanoic acid could be chemically modified to incorporate a chromophore or fluorophore before being converted to the acyl chloride. This would create a novel, highly lipophilic derivatization agent with a built-in reporter tag, combining the retention-modifying properties of its long, branched chain with high-sensitivity detection capabilities.

Future Research Directions for 2 Heptylundecanoyl Chloride Chemistry

Exploration of Novel, Sustainable Synthetic Routes

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. Future research should prioritize the development of green and sustainable methods for the synthesis of 2-Heptylundecanoyl chloride from its parent carboxylic acid, 2-heptylundecanoic acid.

Key areas for exploration include:

Catalytic Chlorination: Investigating catalytic systems that can replace stoichiometric chlorinating agents is a primary goal. This could involve the use of catalysts that activate the carboxylic acid for nucleophilic attack by a chloride source. For instance, processes using catalytic amounts of N,N-dimethylformamide (DMF) with agents like phosgene or thionyl chloride are known, but future work could focus on entirely new, metal-free, or earth-abundant metal catalysts. google.comepo.org

Solvent-Free and Alternative Solvent Conditions: Moving away from hazardous chlorinated solvents like dichloromethane (B109758) is crucial. Research into solvent-free reaction conditions, potentially utilizing ball-milling techniques, could offer a significant green advantage. nih.gov Alternatively, the use of bio-based and safer solvents like Cyrene™ could be explored to reduce the environmental impact of the synthesis. rsc.org

Flow Chemistry: Continuous flow processes offer enhanced safety, better temperature control, and easier scalability compared to batch reactions. Developing a flow-based synthesis for 2-Heptylundecanoyl chloride could minimize waste and improve process efficiency.